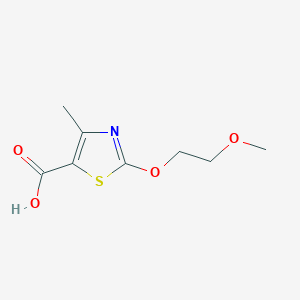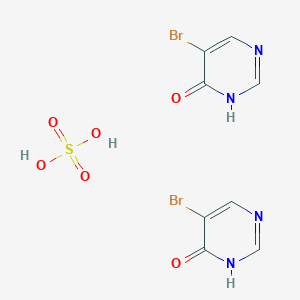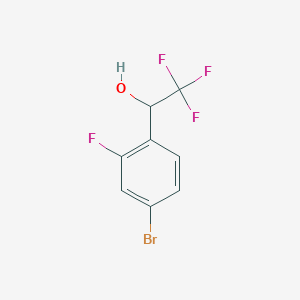
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Descripción general
Descripción
The compound seems to be a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring . It has bromine and fluorine substituents on the aromatic ring and a trifluoroethanol group attached to the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Bromo-2-fluorobiphenyl have been synthesized using Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a relatively high boiling point and a low vapor pressure . It’s likely to be insoluble in water .Aplicaciones Científicas De Investigación
Photocatalytic Fluoromethylation
One application involves the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. This process is crucial for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons, which are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Synthesis of Low Melting Esters
Another study reports the synthesis of new series of low melting esters with large nematic ranges, where different substituents like fluoro, chloro, bromo, and cyano have been introduced into the phenolic moiety of certain compounds. These compounds, particularly the 4-n-alkyl-2-fluorophenyl derivatives, have demonstrated useful electrooptical properties and very low injected smectic tendencies, highlighting their potential in liquid crystal display technologies (Gray & Kelly, 1981).
Hypervalent Iodine Chemistry
The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol as solvents in hypervalent iodine-mediated phenolic oxidations has been extensively studied. These solvents have been shown to stabilize reactive cationic intermediates effectively, leading to a variety of synthetic applications and transformations in organic chemistry (Dohi, Yamaoka, & Kita, 2010).
Synthesis of Fluorinated Polyimides
Research has also focused on the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines. These polyimides exhibit outstanding mechanical properties, thermal stability, and optical transparency, making them suitable for various applications, including optoelectronic devices (Tao, Yang, Liu, Fan, & Yang, 2009).
Conformational Analysis of Fluoroethanols
A detailed NMR and theoretical investigation of the gauche effect in fluoroethanols, including 1-(4-bromophenyl)-2-fluoroethanol, has been conducted. This study provides insight into the conformer populations and relative energies of such molecules, offering valuable information for designing molecules with desired properties (Abraham, Chambers, & Thomas, 1994).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISGRVKWJITSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734248 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033805-88-7 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
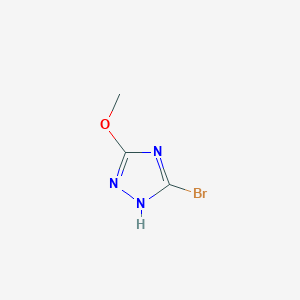
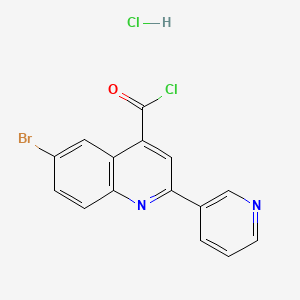
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)
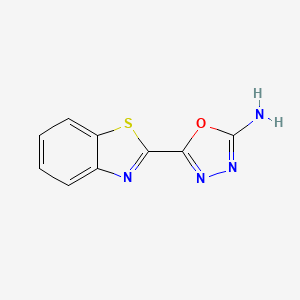

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

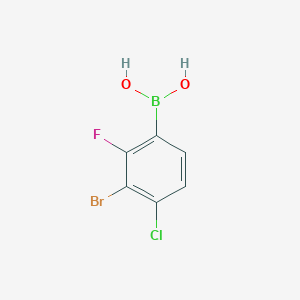
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
